N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide
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Overview
Description
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide is a synthetic organic compound with a complex molecular structure It belongs to the quinazolinone class of compounds, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization to yield the quinazolinone core. The final step involves the acylation of the quinazolinone with propanoyl chloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
- N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]butanamide
Uniqueness
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity. Its quinazolinone core and propanamide side chain contribute to its versatility in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]propanamide |
InChI |
InChI=1S/C18H19N3O2/c1-3-17(23)21-18-19-10-14-15(20-18)8-13(9-16(14)22)12-6-4-11(2)5-7-12/h4-7,10,13H,3,8-9H2,1-2H3,(H,19,20,21,23) |
InChI Key |
QSZDBTZXGTYGRO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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